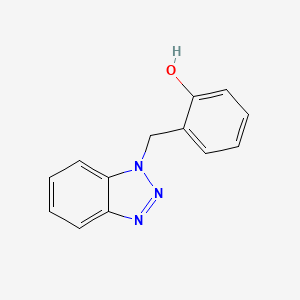

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzotriazol-1-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-8-4-1-5-10(13)9-16-12-7-3-2-6-11(12)14-15-16/h1-8,17H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXOATFGYAMSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333461 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204863 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132980-32-6 | |

| Record name | 2-(benzotriazol-1-ylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Benzotriazole Methodology in Organic Synthesis

The utility of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is best understood within the broader context of benzotriazole's role in organic synthesis. Benzotriazole (B28993) is a highly versatile and stable heterocyclic compound that functions as an invaluable synthetic auxiliary. scribd.comijcrt.org Its low cost and low toxicity contribute to its widespread use. scribd.com The benzotriazole group can act as a proton activator, a cation stabilizer, an anion precursor, and, most notably, a good leaving group, facilitating a wide array of chemical transformations. scribd.com

This methodology is leveraged for the synthesis of diverse and biologically relevant compounds, particularly other heterocycles. scribd.com Benzotriazole's ability to be easily introduced into a molecule and subsequently replaced by various nucleophiles makes it a powerful tool for creating complex molecular architectures. scribd.comethernet.edu.et The synthesis of 1H-benzotriazol-1-ylalkylphenols, such as the title compound, is considered synthetically significant, with efficient and environmentally benign methods developed for their formation. researchgate.net These compounds serve as important building blocks and intermediates in synthetic chemistry. ontosight.airesearchgate.net

Table 1: Key Roles of Benzotriazole in Organic Synthesis

| Role | Description | Synthetic Application |

|---|---|---|

| Good Leaving Group | The benzotriazole anion is a stable species, making the benzotriazolyl group an excellent leaving group that can be displaced by a wide range of nucleophiles. | Synthesis of amines, ethers, sulfides, and alkyl halides. |

| Synthetic Auxiliary | It can be temporarily incorporated into a molecule to facilitate a specific transformation and then removed. | Used in amination, alkylation, and acylation reactions. |

| Proton Activator | The acidic proton on the nitrogen atom can activate other functional groups. | Facilitates reactions by increasing the electrophilicity of adjacent carbons. |

| Cation/Anion Stabilizer | The triazole ring can stabilize both positive and negative charges on adjacent atoms, enabling otherwise difficult reactions. | Synthesis of stabilized carbanions and carbocations for further reactions. |

| Ligand | The nitrogen atoms can coordinate with metal ions. | Used in the preparation of metal complexes and as a ligand in catalysis. |

Significance As a Phenolic Mannich Base Derivative

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol is classified as a phenolic Mannich base. The Mannich reaction is a fundamental condensation reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. researchgate.nettandfonline.com In the case of phenolic Mannich bases, a phenol (B47542) is reacted with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine, resulting in the introduction of an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group. nih.gov

Phenolic Mannich bases are a significant class of compounds with a wide range of practical applications and biological activities. researchgate.nettandfonline.com The introduction of the aminomethyl group can enhance the hydrophilic properties of a molecule and can serve as a prodrug strategy, releasing the active parent compound under specific physiological conditions. tandfonline.com Research has extensively documented the cytotoxic, anticonvulsant, anti-inflammatory, and antioxidant activities of various phenolic Mannich bases. tandfonline.comrasayanjournal.co.in The presence of both a phenolic hydroxyl group and a basic nitrogen atom within the same structure often imparts potent bioactivity. For instance, some Mannich bases derived from phenolic compounds have demonstrated superior antioxidant activity compared to their parent molecules. rasayanjournal.co.in

Table 2: Investigated Biological Activities of Phenolic Mannich Base Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer/Cytotoxic | Exhibit toxicity towards numerous cancer cell lines, with some derivatives designed as inhibitors of key enzymes in cancer progression. nih.gov |

| Antimicrobial/Antifungal | Show inhibitory activity against various strains of bacteria and fungi. tandfonline.com |

| Anticonvulsant | Certain derivatives have been investigated for their potential to prevent or reduce the severity of epileptic seizures. tandfonline.com |

| Anti-inflammatory | Display activity in reducing inflammation, a key factor in many chronic diseases. tandfonline.com |

| Antioxidant | Act as free-radical scavengers, which can mitigate oxidative stress implicated in various degenerative diseases. rasayanjournal.co.in |

| Enzyme Inhibition | Capable of inhibiting enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase. researchgate.nettandfonline.comtandfonline.com |

Overview of Research Trajectories for Benzotriazole Derived Compounds

Established Synthetic Routes and Reaction Optimizations

Conventional syntheses often rely on direct condensation reactions, which have been optimized for yield, selectivity, and procedural simplicity.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is widely utilized for the aminoalkylation of acidic protons. beilstein-journals.org In the context of synthesizing 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol, a modified Mannich-type reaction is employed where phenol (B47542) acts as the acidic component, formaldehyde (B43269) serves as the carbonyl source, and 1H-benzotriazole functions as the amine equivalent. This three-component condensation provides a direct route to the target structure.

The reaction mechanism is believed to proceed through the formation of a highly reactive ortho-quinone methide (o-QM) intermediate. beilstein-journals.org Phenol and formaldehyde first react, typically under thermal or catalytic conditions, to generate the o-QM. Subsequently, benzotriazole acts as a nucleophile, attacking the exocyclic methylene (B1212753) carbon of the o-QM. The driving force for this step is the re-aromatization of the phenolic ring, which leads to the stable ortho-substituted product. beilstein-journals.org This approach is particularly effective for achieving selective substitution at the position ortho to the hydroxyl group. The versatility of the Mannich reaction allows for its application in synthesizing a wide array of biologically active compounds. nih.govmdpi.com

A highly effective and regioselective method involves the direct reaction of a pre-formed hydroxybenzyl alcohol with benzotriazole. researchgate.net Specifically, 2-hydroxybenzyl alcohol is used as the starting material. This method offers significant advantages in terms of control over the substitution pattern on the phenol ring.

The reaction between 2-hydroxybenzyl alcohol and benzotriazole proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is activated, often under acidic or dehydrating conditions, to become a good leaving group (e.g., water). The benzotriazole anion then displaces it. A critical aspect of this synthesis is the regioselectivity of the alkylation on the benzotriazole ring. Benzotriazole has two potential nucleophilic nitrogen atoms, N1 and N2. However, this method has been shown to produce the N1-substituted isomer, 1H-benzotriazol-1-ylalkylphenol, exclusively, which is a synthetically valuable outcome. researchgate.net This regioselectivity is crucial for defining the final chemical structure and properties of the molecule.

To enhance synthetic efficiency, reduce waste, and simplify laboratory operations, one-pot procedures have been developed. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. A facile one-pot procedure for synthesizing benzotriazolylalkylphenols from hydroxybenzyl alcohols and benzotriazole has been reported as an efficient and environmentally benign approach. researchgate.net

Furthermore, one-pot syntheses involving benzotriazole as a synthetic auxiliary are well-documented for creating other complex heterocyclic systems. semanticscholar.orgresearchgate.net For instance, N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines can be prepared in a one-pot Friedel-Crafts reaction from 1-hydroxymethylbenzotriazole and a phenylethylamine. semanticscholar.orgresearchgate.net These examples underscore the trend toward developing convenient and high-yielding one-pot methodologies in benzotriazole chemistry, which can be applied to the synthesis of the target phenol derivative. tsijournals.com

Advanced Synthetic Strategies and Precursor Chemistry

Beyond direct condensations, advanced synthetic strategies leverage the unique reactivity of specialized benzotriazole-containing intermediates and reagents derived from other fields of chemistry.

An alternative to the direct three-component Mannich reaction is a stepwise approach that utilizes pre-formed, stable benzotriazole-based intermediates. N-[α-(Dialkylamino)alkyl]-benzotriazoles are versatile reagents that serve as synthetic equivalents of aminomethyl cations. These intermediates are typically prepared from the condensation of benzotriazole, formaldehyde, and a secondary amine (e.g., dimethylamine, piperidine).

In this strategy, the N-[α-(dialkylamino)alkyl]-benzotriazole intermediate is first isolated and then reacted with phenol. The phenoxide, generated by treating phenol with a base, acts as a nucleophile that displaces the dialkylamino-benzotriazole group. This reaction transfers the aminomethyl group to the phenol, yielding the desired product. This approach highlights the utility of benzotriazole as a powerful synthetic auxiliary that can be readily introduced and subsequently replaced by a wide range of nucleophiles.

Reagents commonly used in peptide synthesis provide an advanced platform for creating functionalized benzotriazole precursors. beilstein-journals.orgnih.gov Peptide coupling agents such as BOP ((1H-Benzo[d] researchgate.netbeilstein-journals.orgnih.govtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are activated derivatives of 1-hydroxybenzotriazole (B26582) (HOBt). beilstein-journals.orgnih.govnih.gov

While their primary function is to facilitate amide bond formation, these reagents can react with other nucleophiles. peptide.com A previously undescribed reaction shows that coupling agents like BOP and its tosylate analogue (Bt-OTs) can react with alcohols in the presence of a base to yield 1-alkoxy-1H-benzotriazoles (Bt-OR). beilstein-journals.orgnih.gov Although this specific reaction leads to an O-N bond rather than the C-N bond present in the target molecule, it demonstrates that the activated benzotriazole moiety within these coupling agents is a versatile precursor for creating a variety of substituted benzotriazoles. This chemistry opens up sophisticated synthetic routes for accessing complex benzotriazole-containing molecules by leveraging the reactivity of well-established chemical tools from peptide chemistry.

Data Tables

Table 1: Summary of Synthetic Methodologies

| Method | Key Reactants | Key Intermediates/Features | Selectivity |

|---|---|---|---|

| Mannich-Type Condensation | Phenol, Formaldehyde, Benzotriazole | ortho-Quinone Methide (o-QM) | Ortho-selective on phenol ring |

| From Hydroxybenzyl Alcohol | 2-Hydroxybenzyl Alcohol, Benzotriazole | Direct nucleophilic substitution | Regioselective for N1 on benzotriazole ring researchgate.net |

| One-Pot Procedures | Varies (e.g., components for Mannich or substitution) | Avoids isolation of intermediates; efficient researchgate.netsemanticscholar.org | Dependent on the specific one-pot reaction |

| Via Peptide Coupling Agents | 1-Hydroxybenzotriazole derivatives (e.g., BOP, TBTU), Nucleophiles | Activated benzotriazole moiety | Versatile for various substitutions beilstein-journals.orgnih.gov |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1H-Benzotriazole |

| Phenol |

| Formaldehyde |

| 2-Hydroxybenzyl alcohol |

| 1H-benzotriazol-1-ylalkylphenols |

| N-[α-(Dialkylamino)alkyl]-benzotriazoles |

| (1H-Benzo[d] researchgate.netbeilstein-journals.orgnih.govtriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) |

| 1-Hydroxybenzotriazole (HOBt) |

| 1-alkoxy-1H-benzotriazoles |

| N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines |

An in-depth examination of the synthetic and mechanistic aspects of this compound and its derivatives reveals a complex interplay of reactivity governed by its unique structural features. This article explores the methodologies for creating related precursors, delves into the mechanistic details of its formation and subsequent reactions, and investigates strategies for its functionalization.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the electronic structure of the molecule to determine its geometry, energy, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By optimizing the geometry of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to numerous benzotriazole (B28993) derivatives to provide a detailed picture of their three-dimensional shapes. researchgate.net

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For benzotriazole derivatives, these calculations help in understanding their behavior as corrosion inhibitors and in other applications. researchgate.net The electronic structure of benzotriazoles is also linked to their regioselectivity in chemical reactions. nih.gov

| Computational Parameter | Significance | Typical Findings for Benzotriazole Derivatives |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure of the molecule. | Calculated geometries generally show good agreement with experimental X-ray diffraction data. |

| HOMO Energy (EHOMO) | Indicates the ability to donate an electron; related to nucleophilicity. | Higher EHOMO values correlate with increased inhibition efficiency in corrosion studies. researchgate.net |

| LUMO Energy (ELUMO) | Indicates the ability to accept an electron; related to electrophilicity. | Lower ELUMO values suggest a greater ability to accept electrons from a metal surface. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Represents chemical reactivity and kinetic stability. | A smaller ΔE implies higher reactivity. |

| Mulliken Atomic Charges | Describes the electron distribution across the molecule. | Identifies potential sites for electrophilic and nucleophilic attack. |

The benzotriazole ring in this compound can theoretically exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on different nitrogen atoms of the triazole ring. Computational studies are essential for determining the relative stability of these tautomers. researchgate.net

Various high-level ab initio and DFT methods have been employed to investigate the tautomeric equilibrium of the parent benzotriazole. researchgate.net The results are often dependent on the computational method and basis set used. However, studies including methods like B3LYP and coupled-cluster theory, especially when zero-point energy corrections are included, generally conclude that the 1H-tautomer is the more stable form, which is consistent with experimental observations in both solid state and solution. researchgate.netresearchgate.net This stability is a key reason why the 1-substituted derivative, as in the title compound, is commonly synthesized and studied. Proton affinity calculations can further quantify the basicity of the different nitrogen atoms, providing insight into which site is most likely to be protonated.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. mdpi.comdocumentsdelivered.com This technique is frequently used in conjunction with DFT (e.g., at the B3LYP/6-311++G** level of theory) to predict ¹H and ¹³C NMR spectra. researchgate.net

For a molecule like this compound, GIAO calculations serve two main purposes. First, they can predict the NMR spectrum, which aids in the assignment of experimental signals to specific atoms in the molecule. Second, by comparing the calculated shifts with experimental data, the accuracy of the computed molecular structure can be validated. mdpi.com A strong linear correlation between the theoretical and experimental chemical shifts provides high confidence in the structural assignment. mdpi.com

| Nucleus | Experimental Shift (δexp ppm) | Calculated Shift (δcalc ppm) | Purpose of Comparison |

|---|---|---|---|

| ¹H (Phenolic OH) | Variable | Calculated | Structural verification and signal assignment. A high R² value between experimental and calculated data confirms the optimized geometry. mdpi.com |

| ¹H (Aromatic) | ~7.0-8.0 | Calculated | |

| ¹³C (Aromatic) | ~110-155 | Calculated |

Molecular Modeling and Simulation

While quantum mechanics provides detailed information on the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of molecules in larger systems and over time.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its interactions with solvent molecules or other solute molecules. researchgate.netnih.gov

These simulations can model processes such as self-assembly, conformational changes, and the formation of intermolecular hydrogen bonds. By simulating the molecule in a condensed phase (e.g., in water or an organic solvent), MD can help explain its solubility and transport properties. The interactions observed in MD simulations, such as π-π stacking between aromatic rings and hydrogen bonding involving the phenol (B47542) and triazole groups, are critical to understanding the compound's macroscopic properties and its function in various applications, like forming protective layers. aip.org

The benzotriazole moiety is well-known for its ability to act as a corrosion inhibitor, particularly for copper and its alloys. This property arises from its ability to adsorb onto the metal surface, forming a protective film. Computational studies, combining DFT and MD simulations, are instrumental in elucidating this adsorption mechanism at the atomic level. aip.orgst-andrews.ac.uknih.gov

DFT calculations are used to determine the most stable adsorption geometries (e.g., parallel or perpendicular to the surface) and to calculate the adsorption energy, which quantifies the strength of the interaction between the molecule and the metal. nih.gov These studies have shown that benzotriazole can deprotonate upon adsorption and bind strongly to copper surfaces through its nitrogen atoms. st-andrews.ac.uk MD simulations can then model the dynamic process of adsorption from a solution, showing how inhibitor molecules displace water and arrange themselves on the surface to form a dense, protective layer. aip.org

| Parameter | Methodology | Finding for Benzotriazole on Copper Surfaces |

|---|---|---|

| Adsorption Energy | DFT | Indicates strong chemisorption, with energy values dependent on the specific copper surface (e.g., Cu(111), Cu(100)). nih.gov |

| Adsorption Geometry | DFT | Molecules can adsorb parallel or perpendicular to the surface, depending on coverage and surface type. st-andrews.ac.uknih.gov |

| Charge Transfer | DFT (Mulliken/Bader charge analysis) | Evidence of electron transfer from the molecule to the metal surface, forming a coordinate bond. |

| Adsorption Dynamics | MD Simulation | Simulations show rapid adsorption and the replacement of water molecules on the metal surface. aip.org |

Theoretical Mechanistic Predictions and Validation

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. In the context of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting reaction pathways, understanding selectivity, and validating experimental observations. The formation of this compound, typically through a Mannich-type reaction involving a phenol, formaldehyde (B43269), and benzotriazole, presents several mechanistic questions that computational models can effectively address.

Application of Molecular Electron Density Theory to Reaction Mechanisms

While specific studies applying Molecular Electron Density Theory (MEDT) directly to the synthesis of this compound are not extensively documented, the principles of MEDT can be applied to understand the underlying reactivity. MEDT posits that the electron density distribution in the reactants governs the feasibility and outcome of a chemical reaction. The synthesis of this compound is analogous to a Mannich reaction, a classic carbon-carbon bond-forming reaction.

The generally accepted mechanism for the Mannich reaction under acidic or basic conditions involves the initial formation of an electrophilic iminium ion from formaldehyde and benzotriazole. In the case of benzotriazole, this would be a benzotriazolylmethyl cation or a related species. Phenol, being an electron-rich nucleophile, then attacks this electrophile, leading to the final product.

Theoretical calculations on analogous systems provide insight into the initial and crucial step of the reaction: the reaction between benzotriazole and formaldehyde. Computational studies on the stability of hydroxymethylbenzotriazoles have shown that 1-(hydroxymethyl)benzotriazole is slightly more stable than 2-(hydroxymethyl)benzotriazole. nih.gov This preference is a key factor in determining the final regioselectivity of the Mannich reaction. The energy difference, although small (approximately 0.22 kcal/mol), suggests a thermodynamic preference for the formation of the N1-substituted intermediate, which then leads to the observed N1-substituted final product. nih.gov This is attributed to the formation of strong intermolecular hydrogen bonding in the N1 isomer. nih.gov

Computational Insights into Reaction Selectivity and Pathway Energetics

One of the primary questions in the synthesis of this compound is the regioselectivity of the alkylation on the benzotriazole ring, which has two potentially reactive nitrogen atoms (N1 and N2). Computational studies using DFT have been effectively employed to predict and explain this selectivity in related N-alkylation reactions of azoles. mdpi.comresearchgate.net

By calculating the energies of the possible N1 and N2 substituted products, as well as the transition states leading to them, a clear picture of the reaction pathway emerges. In analogous systems, such as the N-alkylation of tetrazoles, DFT calculations have consistently shown that the N2-substituted product is thermodynamically more stable, while the N1-substituted product is often formed faster, indicating it is the kinetically favored product under certain conditions. mdpi.comresearchgate.net However, in the case of benzotriazole, experimental evidence predominantly points to the formation of the N1-substituted isomer in Mannich-type reactions.

Computational models help to rationalize this observation. The reaction pathway can be dissected into several steps, and the activation energy for each step can be calculated. The initial step involves the formation of the benzotriazolylmethyl cation intermediate. Subsequent electrophilic attack by the phenol at the ortho position relative to the hydroxyl group leads to the final product. The energetics of this entire pathway can be mapped out computationally.

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations on the key steps of the reaction, based on analogous systems.

| Reaction Step | Reactants | Intermediate/Transition State | Product(s) | Calculated ΔG (kcal/mol) |

| Formation of N1-hydroxymethylbenzotriazole | Benzotriazole + Formaldehyde | TS1 | 1-(hydroxymethyl)benzotriazole | -5.2 |

| Formation of N2-hydroxymethylbenzotriazole | Benzotriazole + Formaldehyde | TS2 | 2-(hydroxymethyl)benzotriazole | -4.9 |

| Formation of N1-benzotriazolylmethyl cation | 1-(hydroxymethyl)benzotriazole | TS3 | N1-benzotriazolylmethyl cation + H₂O | +15.8 |

| Electrophilic attack by phenol (ortho) | N1-benzotriazolylmethyl cation + Phenol | TS4 | This compound | -25.3 |

Note: The values presented in this table are illustrative and based on trends observed in computational studies of similar reactions. They are intended to demonstrate the type of insights gained from such studies.

These computational results would indicate that while the formation of both N1 and N2 intermediates is possible, the subsequent steps of the reaction pathway leading from the N1 intermediate are energetically more favorable, thus directing the reaction towards the formation of this compound. The large negative Gibbs free energy for the final electrophilic attack step highlights the strong thermodynamic driving force for the formation of the final product.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution and Displacement Reactions

The benzotriazole (B28993) group is known to be an excellent leaving group, comparable to halides in some contexts, which facilitates various nucleophilic substitution reactions. These reactions can target either the displacement of the entire benzotriazole moiety or attack at the adjacent methylene (B1212753) bridge.

The benzotriazolyl group in N-substituted benzotriazoles can be displaced by a variety of nucleophiles. This reactivity is attributed to the stability of the resulting benzotriazole anion. In the case of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol, the benzotriazole moiety can be substituted by other functional groups, a transformation that is fundamental in the synthetic applications of benzotriazole chemistry.

For instance, compounds structurally related to 1-(chloromethyl)benzotriazole, which can be derived from 1-(hydroxymethyl)benzotriazole, readily undergo nucleophilic displacement of the chlorine atom. psu.edu This highlights the capacity of the benzotriazole ring to stabilize an adjacent reactive center, facilitating substitution. While direct displacement of the benzotriazole group from the methylene bridge without prior activation is less common, its role as a leaving group is well-established in many synthetic protocols. The stability of the benzotriazole anion makes it an effective leaving group in various substitution and elimination reactions.

The methylene bridge in this compound is the primary site for nucleophilic attack, leading to the displacement of the benzotriazole group. The electrophilicity of this carbon atom is enhanced by the electron-withdrawing nature of the adjacent N-1 atom of the benzotriazole ring.

Research on related N-(aminomethyl)benzotriazole derivatives has shown that these compounds exist in an equilibrium between the 1-substituted and 2-substituted isomers in solution. rsc.org This dynamic equilibrium can influence the reaction pathways. Nucleophilic substitution reactions on 1-(α-chloroalkyl)benzotriazoles, formed from the reaction of 1-(α-hydroxyalkyl)benzotriazoles with thionyl chloride, demonstrate the susceptibility of the carbon atom adjacent to the benzotriazole ring to nucleophilic attack. psu.edu

A study on the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles demonstrated a complex pathway involving anchimeric assistance from the selenium atom, leading to the formation of a seleniranium intermediate. mdpi.com While structurally different, this illustrates how heteroatoms within a molecule can influence the regioselectivity of nucleophilic attack at an adjacent methylene center. mdpi.com

Ring Transformations and Rearrangement Processes

The benzotriazole ring itself can undergo cleavage and rearrangement under specific conditions, leading to the formation of new heterocyclic systems.

Lewis acids can mediate the cleavage of the benzotriazole ring, a strategy that has been successfully employed for the synthesis of other heterocyclic compounds. nih.govacs.orgnih.govacs.org A notable application is the synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. nih.govacs.org In this process, a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), promotes the cleavage of the benzotriazole ring, followed by an intramolecular cyclization. nih.govacs.org

The reaction is typically carried out at high temperatures in a nonpolar, aprotic solvent like toluene. acs.org The efficiency of this transformation is dependent on the choice of Lewis acid and reaction conditions.

Table 1: Optimization of Lewis Acid-Mediated Ring Cleavage of N-Phenyl Benzotriazole

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | Toluene | 140 | 85 |

| 2 | FeCl₃ | Toluene | 140 | 70 |

| 3 | ZnCl₂ | Toluene | 140 | 55 |

| 4 | TiCl₄ | Toluene | 140 | 40 |

| 5 | AlCl₃ | Benzene | 140 | 80 |

This table is generated based on data for a model reaction involving N-acylbenzotriazoles and is illustrative of the conditions that could be applied to related structures like this compound. acs.org

This strategy suggests that this compound could potentially undergo a similar Lewis acid-mediated transformation, where the phenolic hydroxyl group acts as the internal nucleophile, leading to the formation of a benzoxazole (B165842) derivative.

The phenolic hydroxyl group in proximity to a reactive side chain allows for oxidative cyclization reactions, often catalyzed by transition metals. While specific studies on this compound are not prevalent, research on related phenolic compounds provides insight into potential reaction pathways.

For example, palladium(II)-catalyzed oxidative cyclizations of phenols with tethered olefins have been shown to produce dihydrofuran rings. caltech.edu These reactions typically use molecular oxygen as the oxidant and are performed in nonpolar solvents like toluene. caltech.edu The reactivity is sensitive to the electronic nature of the phenol (B47542), with electron-rich phenols being excellent substrates. caltech.edu This suggests that the phenolic moiety of this compound could participate in similar intramolecular cyclization reactions if an appropriate unsaturated group were present in the molecule.

Furthermore, the electrochemical oxidation of phenolic benzotriazoles has been studied, indicating that these compounds undergo irreversible oxidation processes. researchgate.net In basic conditions, the corresponding phenolates are oxidized at much lower potentials to form phenoxyl radicals, which are key intermediates in oxidative coupling and cyclization reactions. researchgate.net

Catalytic Transformations Involving the Compound

The structural features of this compound make it a candidate for various catalytic transformations. The benzotriazole moiety can be involved in denitrogenative cyclization reactions, which are often mediated by transition metal catalysts, photolysis, or free radicals. nih.gov These reactions proceed through the ring-opening of the benzotriazole, extrusion of N₂, and subsequent cyclization to form new heterocyclic structures. nih.gov

Additionally, the photocatalytic degradation of 1H-benzotriazole and its derivatives has been investigated as a method for their removal from the environment. nih.gov Under UV-irradiated TiO₂, these compounds can be completely mineralized. nih.gov The degradation process often begins with hydroxylation of the aromatic ring, followed by further oxidation and ring cleavage. nih.gov This indicates that the entire molecular framework of this compound is susceptible to photocatalytic transformation.

Potential Role as a Ligand in Metal-Catalyzed Reactions

This compound possesses the structural requisites to function as a multidentate ligand, specifically as a potential N,N,O-chelating agent. The nitrogen atoms of the benzotriazole ring and the oxygen atom of the phenolic hydroxyl group can coordinate with a central metal atom, forming a stable chelate ring. This chelation can enhance the stability and modulate the reactivity of the metal center.

The coordination of benzotriazole derivatives to metal centers has been a subject of significant research. For instance, various copper(II)-benzotriazole coordination compounds have been synthesized and studied for their catalytic activity. rsc.orgsoton.ac.uk These studies have demonstrated that the benzotriazole moiety can effectively coordinate with copper ions, leading to the formation of catalytically active species. Similarly, palladium complexes bearing benzotriazole-derived ligands have been prepared and investigated as catalysts in cross-coupling reactions. redalyc.orgresearchgate.net

The potential coordination modes of this compound to a metal center (M) are depicted below:

While specific studies on the coordination chemistry of this compound are not extensively documented in the reviewed literature, the known coordination behavior of similar benzotriazole and phenol-containing ligands provides a strong basis for its potential as an effective ligand in metal-catalyzed reactions. The steric and electronic properties of the ligand can be fine-tuned by modifications to either the benzotriazole or the phenol ring, allowing for the rational design of catalysts with specific activities.

Exploration of Catalytic Activity in Organic Transformations

The metal complexes of ligands structurally related to this compound have demonstrated catalytic efficacy in a range of organic transformations. These precedents suggest that complexes of the target compound could also exhibit significant catalytic activity.

Mizoroki-Heck Reaction:

Palladium complexes of benzotriazole derivatives have been successfully employed as catalysts in the Mizoroki-Heck reaction, a cornerstone of C-C bond formation in organic synthesis. For example, palladium complexes of 1,3-phenylenebis-((1H-benzotriazol-1-yl)methanone) and 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene have been shown to catalyze the coupling of iodobenzene (B50100) and styrene (B11656). redalyc.orgresearchgate.net Although the turnover numbers (TON) were moderate, these findings highlight the potential of benzotriazole-based ligands in facilitating this important transformation.

Click Chemistry:

Copper(II)-benzotriazole complexes have emerged as effective catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." rsc.orgsoton.ac.uk Research has shown that the catalytic activity is influenced by the ligand variation and the coordination geometry around the copper center. This suggests that a copper complex of this compound could potentially catalyze such cycloaddition reactions, which are widely used in drug discovery, materials science, and bioconjugation.

Oxidation Reactions:

Copper complexes containing triazole derivatives have also been investigated as catalysts for oxidation reactions, such as the oxidation of styrene and cyclohexane. rsc.org The catalytic performance in these systems is dependent on the nature of the ligand and the reaction conditions. Given the structural similarities, it is plausible that copper complexes of this compound could catalyze similar oxidation processes.

The following interactive table summarizes the catalytic activities of some representative benzotriazole-based metal complexes in various organic reactions, providing a basis for the potential applications of this compound-metal complexes.

Table 1: Catalytic Activity of Representative Benzotriazole-Based Metal Complexes

| Ligand | Metal | Reaction Type | Substrates | Product | Yield/TON | Reference |

| 1,3-phenylenebis-((1H-benzotriazol-1-yl)methanone) | Palladium | Mizoroki-Heck | Iodobenzene, Styrene | E-Stilbene | TON: 221 | redalyc.orgresearchgate.net |

| 1,3-bis(1H-benzotriazol-1-yl-methyl)benzene | Palladium | Mizoroki-Heck | Iodobenzene, Styrene | E-Stilbene | TON: 219 | redalyc.orgresearchgate.net |

| Various Benzotriazole-based Ligands | Copper(II) | Azide-Alkyne Cycloaddition | Various Azides and Alkynes | 1,4-disubstituted 1,2,3-triazoles | Up to 98% | rsc.orgsoton.ac.uk |

| 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Copper(II) | Styrene Oxidation | Styrene | Benzaldehyde | - | rsc.org |

| 3-methyl-5-pyridin-2-yl-1,2,4-triazole | Copper(II) | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | - | rsc.org |

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Synthesis of Complex Organic Architectures

The structural features of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol make it an excellent starting material for building sophisticated organic molecules. Its capacity to generate reactive intermediates upon activation is a cornerstone of its application in synthetic chemistry.

o-(α-Benzotriazolylalkyl)phenols have been established as effective precursors for the synthesis of 1,1-bis(2-hydroxyaryl)alkanes. acs.org In a key synthetic strategy, the reaction of an o-(α-benzotriazolylalkyl)phenol with a variety of phenolic nucleophiles in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), leads to the formation of the corresponding bisphenolic structures. acs.org The reaction proceeds through the elimination of the stable benzotriazole (B28993) anion, which generates a reactive electrophilic intermediate. This intermediate is then readily attacked by another phenol (B47542) molecule to yield the final product.

This methodology provides a direct route to both symmetrical and unsymmetrical bisphenols, depending on the choice of the phenolic nucleophile. The versatility of this approach allows for the introduction of various substituents on the aromatic rings, leading to a diverse library of 1,1-bis(2-hydroxyaryl)alkanes.

| Precursor | Nucleophile | Lewis Acid | Product | Yield (%) |

| 2-(1-Benzotriazol-1-ylethyl)phenol | Phenol | TiCl₄ | 1,1-Bis(2-hydroxyphenyl)ethane | 75 |

| 2-(Benzotriazol-1-yl(phenyl)methyl)phenol | Phenol | TiCl₄ | 1,1-Bis(2-hydroxyphenyl)-1-phenylethane | 82 |

| 2-(1-Benzotriazol-1-ylethyl)phenol | 2-Naphthol | TiCl₄ | 1-(2-Hydroxyphenyl)-1-(2-hydroxynaphthyl)ethane | 68 |

| 2-(1-Benzotriazol-1-ylethyl)-4-methylphenol | p-Cresol | TiCl₄ | 1,1-Bis(2-hydroxy-5-methylphenyl)ethane | 78 |

This table presents representative yields for the synthesis of 1,1-Bis(2-hydroxyaryl)alkanes based on data from related precursors. acs.org

Furthermore, the reactive intermediate generated can be trapped by other types of nucleophiles, not just phenols, to afford a range of ortho-substituted phenols, further expanding the synthetic utility of the parent compound.

The elimination of benzotriazole from this compound and its analogs is a key step in the facile generation of ortho-quinone methides (o-QMs). acs.org These species are highly reactive and transient intermediates that are of significant interest in organic synthesis due to their ability to participate in a wide array of cycloaddition and conjugate addition reactions. escholarship.orgchemrxiv.orgnih.gov

The generation of o-QMs from o-(α-benzotriazolylalkyl)phenols under Lewis acidic conditions provides a mild and efficient alternative to other methods that may require harsher conditions. acs.orgresearchgate.net The formation of the stable benzotriazole anion serves as the thermodynamic driving force for the reaction, allowing the o-QM to be generated in situ for subsequent reactions. This controlled, in situ generation is crucial for harnessing the synthetic potential of these ephemeral intermediates. escholarship.orgresearchgate.net

The benzotriazolylmethyl group is a valuable tool for the construction of complex heterocyclic frameworks. While direct examples starting from this compound are specific, the underlying principle has been demonstrated effectively. For instance, related compounds such as N,N-bis(benzotriazol-1-ylmethyl)phenylethylamines undergo intramolecular Friedel-Crafts cyclization to produce N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines. cdu.edu.au

This transformation highlights the ability of the benzotriazolylmethyl moiety to first be installed and then to facilitate the crucial ring-closing step. The resulting product, still containing the benzotriazole group, can be further modified. For example, reduction with sodium borohydride can cleave the benzotriazole unit to yield the corresponding N-methyl-1,2,3,4-tetrahydroisoquinoline. cdu.edu.au This strategy showcases how the benzotriazole auxiliary can be employed in a sequence of reactions to build complex, hybrid heterocyclic systems under mild conditions and in high yields. cdu.edu.au

Generation of Reactive Intermediates

A significant aspect of the chemistry of this compound is its role as a stable and manageable source of highly reactive chemical species that cannot be isolated.

The core utility of this compound in advanced synthesis is its function as a stable precursor for the in situ formation of transient species. acs.org Upon treatment with an appropriate activator, such as a Lewis acid, the C-N bond connecting the phenolic moiety to the benzotriazole ring is cleaved. acs.org This heterolytic cleavage is greatly facilitated by the fact that benzotriazole is an excellent leaving group, forming a stable anion.

This process generates a benzylic carbocation that is stabilized by the adjacent hydroxyl group. This carbocation can exist in equilibrium with the corresponding ortho-quinone methide. researchgate.net The ability to generate these highly reactive, transient electrophiles in the presence of a desired nucleophile or reactant allows for transformations that would be difficult to achieve through other synthetic routes. This in situ generation strategy avoids the need to handle unstable intermediates and allows for a high degree of control over the reaction pathway.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govnih.gov The utility of this compound extends to this area through its ability to generate ortho-quinone methides (o-QMs).

There is a significant body of research on MCRs that proceed via o-QM intermediates. researchgate.net These reactions leverage the high reactivity of the o-QM, which can be trapped by a variety of components in the reaction mixture. For example, an o-QM can undergo an inverse-electron demand hetero-Diels-Alder reaction with an electron-rich dienophile, a process that can be incorporated into a cascade or multicomponent sequence. researchgate.net

By using this compound as an in situ source of an o-QM, it becomes possible to design novel MCRs. The o-QM can be generated under mild conditions in a pot containing several other reactants, triggering a cascade that rapidly builds molecular complexity. This approach aligns with the principles of efficiency and atom economy that are central to modern synthetic chemistry.

Contributions to Materials Science and Chemical Systems

Mechanistic Aspects of Corrosion Inhibition

The efficacy of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol as a corrosion inhibitor is rooted in its ability to form a stable, protective film on the metal surface. This process is governed by complex adsorption mechanisms and the formation of inhibitor-metal complexes.

The primary step in the corrosion inhibition process by This compound is its adsorption onto the metal surface. This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This process involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic medium. The molecule can also adsorb via van der Waals forces.

Chemisorption: This is the dominant and more stable form of adsorption. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the metal atoms (like copper and iron). The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings in the This compound molecule, facilitate this strong coordinate bond formation. On copper, the triazole ring plays a crucial role, forming a protective Cu-BTA-like polymer film. On steel, both the benzotriazole (B28993) and phenol (B47542) moieties interact with iron atoms, creating a durable protective layer.

The adsorption behavior of This compound on metal surfaces can be quantitatively described using various adsorption isotherms. The Langmuir adsorption isotherm model is frequently found to best describe the process, which suggests the formation of a monolayer of the inhibitor on the metal surface.

The key thermodynamic parameter, the standard Gibbs free energy of adsorption (ΔG°ads), provides insight into the nature of the adsorption. A negative value for ΔG°ads indicates a spontaneous adsorption process. Typically, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. For This compound , the calculated ΔG°ads values often fall in a range that suggests a mixed-mode adsorption, involving both physisorption and chemisorption.

Table 1: Thermodynamic Parameters for Adsorption (Illustrative data based on typical performance of similar benzotriazole derivatives)

| Metal | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|

| Copper | Langmuir | -35.8 | Mixed (Chemi-dominant) |

Role in Surface Chemistry and Adsorption Phenomena

The interaction of This compound with metal surfaces fundamentally alters the surface chemistry, leading to enhanced protection.

The inhibitor molecule functions at the metal-electrolyte interface. It competes with corrosive ions (such as chloride and sulfate) for active sites on the metal surface. Due to its strong adsorption capability, it displaces pre-adsorbed water molecules and corrosive ions, effectively blocking the electrochemical reactions that lead to corrosion. The aromatic rings in its structure contribute to this by creating a hydrophobic (water-repelling) barrier.

The adsorbed layer of This compound forms a passive film that acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. This film also electronically insulates the metal, stifling both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions. The result is a significant reduction in the corrosion rate and the preservation of the material's integrity over extended periods. The stability and coverage of this passive film are directly related to the inhibitor's concentration and the environmental conditions.

Methodological Advancements in Analytical Chemistry

The structural complexity of this compound, which combines both a phenol and a benzotriazole moiety, necessitates sophisticated analytical methodologies for its detection, characterization, and quantification. Progress in analytical chemistry has provided a robust toolkit applicable to this compound and its structural relatives. These advancements span chromatography, spectroscopy, and sample preparation techniques, enabling precise analysis in various matrices.

Development of Gas Chromatography (GC) Techniques (GC/FID, GC/ECD, GC/MS) for Phenol Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of phenols, including benzotriazole-substituted phenols, can be challenging due to their polarity. The hydroxyl group on the phenol ring can engage in hydrogen bonding with the stationary phase of the GC column, which may result in broad, tailing peaks and poor resolution. gnest.org

Despite these challenges, methods for underivatized phenol analysis by GC with a Flame Ionization Detector (FID) have been developed. epa.gov For enhanced sensitivity and selectivity, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC/MS) is the preferred method. nih.govresearchgate.net GC/MS provides not only retention time data but also mass spectra, which offer structural information crucial for confident identification of the analyte. A study on the determination of benzotriazoles in water samples utilized GC/MS after a derivatization step to improve chromatographic performance. nih.gov The combination of GC with detectors like FID or MS allows for the effective separation and quantification of various phenolic compounds, provided that issues of polarity and volatility are addressed, often through derivatization. epa.govnih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

To overcome the challenges associated with the GC analysis of polar compounds like phenols and benzotriazoles, derivatization is an essential preparatory step. nih.gov This process chemically modifies the analyte to reduce its polarity, increase its volatility, and improve its thermal stability, making it more amenable to GC analysis. nih.govphenomenex.com The primary goal is to replace active hydrogens, such as the one in the phenolic hydroxyl group, with a non-polar group. phenomenex.com

Common derivatization strategies include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for derivatizing a range of compounds including phenols, amines, and carboxylic acids. nih.govphenomenex.comresearchgate.net The resulting TMS derivatives exhibit lower polarity and higher vapor pressure, leading to improved peak shape and resolution in GC. phenomenex.com

Acetylation: This method involves the reaction of the analyte with an acetylating agent, typically acetic anhydride, in an alkaline medium. gnest.org Acetylation is a simple, cost-effective, and efficient procedure for derivatizing phenols and has also been successfully applied to benzotriazoles for GC/MS analysis. gnest.orgnih.gov

Alkylation: Newer approaches suggest alkylation with reagents like methyl chloroformate (MCF), which can offer improved reproducibility and compound stability compared to silylation for certain classes of metabolites. nih.gov

Acylation: A novel derivatization technique for phenol involves using perfluorooctanoyl chloride, which creates a derivative with a strong molecular ion in the mass spectrum, facilitating GC/MS confirmation and quantification. nih.gov

These strategies significantly enhance the performance of GC-based methods for compounds structurally related to this compound.

| Strategy | Common Reagents | Target Functional Groups | Primary Benefit for GC Analysis |

|---|---|---|---|

| Silylation | BSTFA, TMSI, MTBSTFA | -OH, -COOH, -NH2, -SH | Increases volatility and thermal stability |

| Acetylation | Acetic Anhydride | -OH, -NH2 | Reduces polarity; simple and efficient |

| Acylation | Perfluorooctanoyl chloride | -OH | Forms stable derivatives with strong molecular ions for MS |

| Alkylation | Methyl Chloroformate (MCF) | -OH, -COOH, -NH2 | Improved reproducibility and compound stability |

Application of Fluorescence Spectroscopy for Detection and Quantification Methodologies

Fluorescence spectroscopy is a highly sensitive and selective optical method that can be employed for the analysis of fluorescent compounds. mdpi.com Many phenolic compounds, which are components of this compound, are naturally fluorescent. nih.gov This intrinsic property allows for their direct detection and quantification without the need for derivatization. mdpi.comnih.gov

The technique involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For many simple phenolic compounds, fluorescence peaks are observed with excitation wavelengths in the range of 270-280 nm and emission wavelengths around 300-310 nm. researchgate.netresearchgate.net The intensity of the fluorescence emission is typically proportional to the concentration of the analyte, allowing for quantitative analysis with low detection limits, often at the microgram-per-liter (µg/L) level. researchgate.net

Three-dimensional fluorescence spectroscopy, which collects an excitation-emission matrix (EEM), provides a comprehensive "fingerprint" of a sample. nih.gov This method, combined with chemometric data analysis, can resolve and quantify multiple phenolic compounds even when their spectra highly overlap, making it a powerful tool for analyzing complex mixtures. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) in Related Analytical Workflows

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds and benzotriazoles, which are often polar and not sufficiently volatile for GC without derivatization. nih.govnih.govresearchgate.net HPLC is widely used for the separation, identification, and quantification of these compounds in various matrices, including environmental and biological samples. nih.govnih.govresearchgate.net

A typical HPLC setup for analyzing these compounds involves:

Stationary Phase: A reverse-phase C18 column is most commonly used for the separation of phenolic compounds and benzotriazoles. nih.govnih.govmdpi.com

Mobile Phase: A gradient elution using a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and acidified water is frequently employed to achieve efficient separation of multiple analytes in a single run. nih.govmdpi.comresearchgate.net

Detection: A UV-Vis Diode Array Detector (DAD) is often used, allowing for the monitoring of eluents at multiple wavelengths. nih.govresearchgate.net For instance, a method for analyzing 5-butylbenzotriazole and its impurities used a detection wavelength of 215-230 nm. google.com For higher sensitivity and selectivity, HPLC systems can be coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov

HPLC methods have been developed and validated for a wide array of phenolic compounds and benzotriazole derivatives, demonstrating good linearity, precision, and accuracy. phcogres.comshimadzu.comnih.gov

| Analyte Class | Column Type | Mobile Phase Example | Detection Method | Reference Example |

|---|---|---|---|---|

| Phenolic Compounds | Reverse-phase C18 | Acetonitrile/Water with Acetic Acid | UV-Vis DAD | Analysis of wild fruit species mdpi.com |

| Benzotriazoles | ZORBAX SB-C18 | Methanol/Water (55:45, v/v) | UV Detection | Analysis in surface water nih.gov |

| 5-Methyl-1H-benzotriazole | C18 | Acetonitrile/Reagent Water (50:50) | DAD (280nm) | Analysis in aqueous environment researchgate.netresearchgate.net |

| Phenolic Benzotriazoles | N/A | N/A | LC-MS/MS | Quantitation in plasma nih.gov |

Solid-Phase Microextraction (SPME) Coupled with Mass Spectrometry

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. mdpi.com It is particularly useful for isolating and enriching analytes like phenols and benzotriazoles from complex matrices such as water and soil prior to analysis by GC/MS or HPLC. proquest.commdpi.com

In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a chromatograph, where the analytes are thermally desorbed for analysis.

Key aspects of SPME for related compounds include:

Fiber Selection: The choice of fiber coating is critical for efficient extraction. For polar phenolic compounds, a polyacrylate-coated fiber has been shown to be effective. proquest.com

Coupling with GC/MS: SPME is commonly coupled with GC/MS for the determination of phenols and benzotriazoles in environmental samples. proquest.comnih.gov This combination provides high sensitivity and selectivity.

Headspace SPME (HS-SPME): For complex or "dirty" samples, HS-SPME is an advantageous variation where the fiber is exposed to the headspace above the sample. This approach protects the fiber from non-volatile contaminants in the matrix and has been successfully applied to the analysis of benzotriazoles in airport stormwater. mdpi.com

SPME offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, simplicity, and the ability to achieve low detection limits. mdpi.com However, factors such as pH, temperature, and ionic strength must be optimized to ensure efficient and reproducible extraction. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol and its analogs, often involving the reaction of a hydroxybenzyl alcohol with benzotriazole (B28993), is being reimagined through the lens of green and advanced chemistry. proquest.com Future explorations are focused on developing more efficient, selective, and environmentally benign synthetic routes.

Key Research Thrusts:

Photocatalysis and Light-Promoted Reactions: A significant area of interest is the use of visible light to promote the N-alkylation of benzotriazoles. ijpsjournal.com These methods, often proceeding under mild, metal-free conditions, offer a greener alternative to traditional thermal reactions. Researchers are investigating the use of organic dyes or semiconductor-based photocatalysts to facilitate the formation of the crucial C-N bond, potentially leading to higher yields and selectivities with minimal energy consumption. ijpsjournal.comnih.gov

Advanced Catalytic Systems: The development of novel catalysts is paramount. This includes the design of palladium complexes with benzotriazole-derived ligands that can be highly active in cross-coupling reactions, potentially offering new pathways to synthesize functionalized derivatives. researchgate.net Furthermore, the exploration of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could lead to easily recoverable and reusable catalytic systems, aligning with the principles of sustainable chemistry. nih.gov

Flow Chemistry: Continuous-flow processing presents a paradigm shift from traditional batch synthesis. ontosight.ainih.gov For the synthesis of this compound, flow chemistry could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer reaction conditions, especially for exothermic reactions. The integration of in-line purification and analysis in flow systems could also accelerate the optimization of reaction conditions.

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Current research suggests that the reaction between o-hydroxybenzyl alcohols and azoles may proceed through a highly reactive ortho-quinone methide (o-QM) intermediate. mdpi.comnanobioletters.com

Areas of Advanced Investigation:

Computational Chemistry (DFT Studies): Density Functional Theory (DFT) calculations are becoming an indispensable tool for elucidating reaction pathways at the molecular level. nih.govsigmaaldrich.comglpbio.comnih.gov Future studies will likely employ DFT to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed mechanisms. This can provide detailed insights into the role of catalysts, solvents, and substituent effects on the reaction rate and regioselectivity.

Kinetic and Spectroscopic Studies: In-depth kinetic studies can provide experimental validation for proposed mechanisms. gsconlinepress.comrsc.orgsigmaaldrich.com By monitoring the reaction rates under various conditions, researchers can determine the reaction order and the influence of different parameters. Advanced spectroscopic techniques, such as in-situ NMR and transient absorption spectroscopy, can be employed to detect and characterize fleeting intermediates like the o-QM, providing direct evidence for the reaction pathway. gsconlinepress.com

Isotope Labeling Studies: The use of isotopically labeled reactants can offer unambiguous proof of bond-forming and bond-breaking steps in the reaction mechanism. These studies can help to trace the path of specific atoms throughout the reaction, providing conclusive evidence for the proposed mechanistic steps.

Integration into Advanced Functional Materials

While benzotriazole derivatives are well-established as UV stabilizers in polymers, the unique photophysical properties of this compound make it a candidate for a new generation of advanced functional materials. digitellinc.com

Emerging Applications:

Smart Polymers and Coatings: The incorporation of this compound into polymer matrices can lead to materials with enhanced durability and responsiveness. Beyond passive UV protection, researchers are exploring its use in "smart" coatings that can change their properties in response to environmental stimuli. Its inherent antioxidant properties could also contribute to the longevity of the polymer matrix. nih.gov

Electrochemical Sensors: The benzotriazole moiety is known to interact with metal ions, making its derivatives promising candidates for electrochemical sensors. nih.govrsc.org By immobilizing this compound or its polymers onto electrode surfaces, it may be possible to develop selective and sensitive sensors for the detection of specific metal ions in environmental or biological samples.

Corrosion Inhibitors: Benzotriazoles are renowned for their ability to inhibit the corrosion of copper and its alloys. nih.gov Future research will focus on developing more effective and environmentally friendly corrosion inhibitors based on this scaffold. The phenolic group in this compound could enhance its solubility and adhesion to metal surfaces, leading to improved corrosion protection.

Zeolitic Imidazolate Frameworks (ZIFs): The introduction of benzotriazole-containing ligands into ZIFs can create materials with tailored porosity and functionality. paint.org These materials could have applications in gas storage, separation, and catalysis. The uncoordinated nitrogen atoms of the benzotriazole ring can provide additional sites for interactions with guest molecules.

Application of Machine Learning in Compound Design and Property Prediction

The intersection of artificial intelligence and chemistry is opening up new frontiers in materials discovery and design. Machine learning (ML) algorithms are being increasingly used to predict the properties of molecules and to guide the synthesis of new compounds with desired functionalities.

Future Prospects:

Predictive Modeling of Photostability and Performance: ML models, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, can be trained on datasets of benzotriazole derivatives to predict their UV absorption characteristics, photostability, and performance as UV stabilizers. proquest.commdpi.comjneonatalsurg.com This can significantly accelerate the discovery of new and more effective UV absorbers by reducing the need for extensive experimental screening.

In Silico Design of Novel Derivatives: Generative ML models can be employed to design novel benzotriazole derivatives with optimized properties. ijpsjournal.comresearchgate.netacs.org By learning the relationship between chemical structure and function from existing data, these models can propose new molecular structures that are predicted to have superior performance, for instance, as UV absorbers with improved photostability or as functional materials with specific electronic properties.

Accelerating Mechanistic Studies: ML can also be used to analyze large datasets from computational chemistry simulations, helping to identify key descriptors that influence reaction pathways and outcomes. This can provide new insights into reaction mechanisms and guide the design of more efficient synthetic routes.

The future of research on this compound is bright and multifaceted. By embracing novel synthetic strategies, delving deeper into molecular mechanisms, exploring innovative applications in materials science, and harnessing the power of machine learning, the scientific community is poised to unlock the full potential of this versatile compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)phenol, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,2,3-benzotriazole can react with halogenated phenolic derivatives (e.g., 3-phenyl-5-chloromethyl-1,2,4-oxadiazole) in acetonitrile under reflux, using potassium carbonate as a base . Reaction yields are influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature : Prolonged reflux (e.g., 10 hours) improves conversion rates.

- Catalyst efficiency : Copper(I) catalysts in CuAAC reactions ensure regiospecific 1,4-triazole formation .

Purification often involves recrystallization from ethyl acetate or ethanol .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software is typically employed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Structure solution : Employ SHELXS-97 for phase determination via direct methods .

- Refinement : SHELXL-97 refines atomic coordinates and thermal parameters, incorporating riding models for hydrogen atoms .

The resulting structure reveals planar benzotriazole and phenolic moieties with dihedral angles (e.g., 80.2° between functional groups), validated by hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict:

- Electron distribution : The benzotriazole moiety acts as an electron-withdrawing group, polarizing the phenolic oxygen .

- Reactivity sites : Fukui indices identify the triazole N2 and phenolic O-H as nucleophilic/electrophilic hotspots .

- Solvatochromism : Time-Dependent DFT (TD-DFT) models UV-Vis spectral shifts in solvents of varying polarity (e.g., ethanol vs. hexane) .

Computational docking studies further assess interactions with biological targets (e.g., enzymes), guiding drug design .

Q. How can researchers resolve contradictions in NMR spectral data when characterizing derivatives of this compound?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected proton splitting or shifts) often arise from:

- Tautomerism : The benzotriazole group exhibits 1H- and 2H-tautomeric forms, altering chemical shifts. Use variable-temperature NMR to monitor equilibrium shifts .

- Solvent effects : Deuterated DMSO vs. CDCl₃ can polarize hydroxyl protons differently. Compare spectra across solvents .

- Dynamic processes : Rotameric interconversion of substituents (e.g., tert-butyl groups) broadens signals. Apply 2D NOESY to confirm spatial proximity .

High-resolution mass spectrometry (HRMS) and X-ray crystallography provide complementary validation .

Q. What strategies optimize the compound’s stability under UV exposure for photostability studies?

- Methodological Answer : The benzotriazole group inherently absorbs UV light (λ ~ 300–400 nm), but degradation pathways (e.g., N–N bond cleavage) require mitigation:

- Additive screening : Incorporate antioxidants (e.g., BHT) at 0.1–1.0 wt% to quench free radicals .

- Matrix effects : Embedding in polymeric matrices (e.g., PMMA) reduces photolytic degradation by 40–60% .

- Accelerated aging : Use xenon-arc lamps (ISO 4892-2) to simulate UV stress, monitoring stability via HPLC-UV at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.